4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine

Medicinal Chemistry Building Block Derivatization

4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine (CAS 315703-75-4, MFCD02329982) is a heterocyclic compound with molecular formula C9H8N4S2 and a molecular weight of 236.32 g/mol. It contains a fused imidazo[2,1-b]thiazole core bearing a methyl group at the 6-position and a 2-aminothiazole substituent at the 5-position.

Molecular Formula C9H8N4S2
Molecular Weight 236.31
CAS No. 315703-75-4
Cat. No. B2818113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine
CAS315703-75-4
Molecular FormulaC9H8N4S2
Molecular Weight236.31
Structural Identifiers
SMILESCC1=C(N2C=CSC2=N1)C3=CSC(=N3)N
InChIInChI=1S/C9H8N4S2/c1-5-7(6-4-15-8(10)12-6)13-2-3-14-9(13)11-5/h2-4H,1H3,(H2,10,12)
InChIKeyOFRXMIXTYCQPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine (CAS 315703-75-4): Core Heterocyclic Building Block for Medicinal Chemistry


4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine (CAS 315703-75-4, MFCD02329982) is a heterocyclic compound with molecular formula C9H8N4S2 and a molecular weight of 236.32 g/mol . It contains a fused imidazo[2,1-b]thiazole core bearing a methyl group at the 6-position and a 2-aminothiazole substituent at the 5-position. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, reported to exhibit antitubercular, antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, anthelmintic, antihypertensive, and cardiotonic activities [1]. This compound is commercially available from multiple vendors as a research chemical with purities typically ranging from 95% to 98% .

Why 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine Cannot Be Replaced by Other Imidazo[2,1-b]thiazole or 2-Aminothiazole Analogs


Imidazo[2,1-b]thiazole derivatives cannot be treated as interchangeable commodities because minor structural modifications profoundly alter biological target engagement, selectivity, and pharmacokinetic properties. The 6-methyl group on the imidazo[2,1-b]thiazole core influences lipophilicity (predicted logP) and metabolic stability, while the free primary amine at the 2-position of the pendant thiazole ring provides a critical synthetic handle for further derivatization that N-substituted analogs lack . In antitubercular screening of a related series, IC50 values against M. tuberculosis H37Ra varied over 60-fold (from 2.03 μM to >128 μM) simply by altering the aryl substituent on the carboxamide triazole side chain [1]. Similarly, among imidazo[2,1-b]thiazole guanylhydrazones, only a small subset exhibited both potent RSK2 kinase inhibition and tumor cell growth suppression, underscoring the non-interchangeable nature of members within this class [2]. Generic substitution without structural and biological validation risks undermining target potency, selectivity, and downstream assay reproducibility.

Quantitative Differentiation Evidence for 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine vs. Closest Analogs


Free 2-Amino Group Enables Derivatization Unlike N-Substituted Analogs

4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine bears a free primary amine at the thiazole C-2 position. This distinguishes it from biologically profiled analogs such as N-(4-methylpyridin-2-yl)-4-(6-methylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine (cid_644740), which has an N-aryl substitution that blocks further amine-based conjugation [1]. The free -NH2 group provides a reactive nucleophilic handle for amide bond formation, reductive amination, urea synthesis, and sulfonamide coupling, making the target compound a versatile intermediate for library synthesis and SAR exploration . In contrast, N-substituted analogs require de novo synthesis of each derivative, limiting rapid analog generation.

Medicinal Chemistry Building Block Derivatization

6-Methyl Substitution Provides Lipophilicity Advantage Over Unsubstituted Imidazo[2,1-b]thiazole Core

The 6-methyl group on the imidazo[2,1-b]thiazole core increases lipophilicity compared to the unsubstituted imidazo[2,1-b]thiazole ring system. The predicted density for 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine is 1.72±0.1 g/cm³ . While direct logP comparison data for the exact compound pair is not available, the presence of the methyl group at the 6-position is known to modulate logD and metabolic stability. In antimycobacterial imidazo[2,1-b]thiazole carboxamide triazole series, the most active compound IT10 (bearing a 4-nitro phenyl moiety) achieved IC90 of 7.05 μM and IC50 of 2.32 μM against M. tuberculosis H37Ra, with no acute cellular toxicity toward MRC-5 lung fibroblasts (CC50 >128 μM, selectivity index CC50/IC50 = 55.2), demonstrating that subtle structural variations within the imidazo[2,1-b]thiazole class produce dramatic differences in potency and selectivity [1].

Physicochemical Properties Drug Design Lipophilicity

Vendor Purity and Availability Benchmarking Against Closest Commercially Available Analogs

4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine is commercially available at 95% purity (AKSci catalog 0010AE) and 98% purity (Leyan catalog 1800603) . The structurally closest commercially available analog, 4-(6-methylimidazo[2,1-b]thiazol-5-yl)-N-phenyl-1,3-thiazol-2-amine, differs by N-phenyl substitution that replaces the free amine, altering both reactivity and molecular weight (from 236.32 to ~326 g/mol). This N-phenyl analog is primarily available at lower purity specifications. The free amine in the target compound enables on-demand derivatization that is precluded in the N-substituted analog without de novo synthesis from the target compound itself, positioning the free amine as the more versatile procurement option for laboratories synthesizing diverse derivative libraries.

Procurement Purity Supply Chain

Optimal Application Scenarios for 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Member for Antimycobacterial Target Screening

With a molecular weight of 236.32 g/mol (well within fragment rule-of-three guidelines) and a free primary amine for hit elaboration, this compound is suited as a fragment starting point in antitubercular drug discovery programs [1]. The imidazo[2,1-b]thiazole core has validated activity against M. tuberculosis pantothenate synthetase, and fragments with this scaffold can be elaborated into potent leads (structurally related carboxamide triazoles achieve IC50 values of 2.03–3.46 μM against Mtb H37Ra with selectivity indices up to 55.2) [2]. The free amine enables rapid parallel synthesis of amide, urea, and sulfonamide derivatives for SAR expansion.

Kinase Inhibitor Lead Generation via RSK2 and Related Kinase Targeting

Imidazo[2,1-b]thiazole derivatives, particularly guanylhydrazones built from the 6-methylimidazo[2,1-b]thiazole core, have demonstrated potent and selective RSK2 kinase inhibition with concomitant tumor cell growth suppression in vitro [1]. The free 2-aminothiazole moiety in the target compound can serve as a precursor for synthesizing guanylhydrazone analogs through condensation with aminoguanidine derivatives, enabling exploration of RSK2-targeted anticancer agents. Andreani et al. showed that select compounds from this class exhibit selectivity for RSK2 over a spectrum of related kinases and selective inhibition of MCF-7 breast tumor cells over MCF-10A non-transformed cells [1].

Chemical Biology Tool Compound Synthesis for Target Identification Studies

The free amine at the thiazole C-2 position enables conjugation to biotin, fluorophores, or photoaffinity labels without altering the core pharmacophore, making this compound an ideal starting point for synthesizing chemical probes for target engagement and pull-down experiments [1]. N-substituted analogs such as the N-(4-methylpyridin-2-yl) derivative (cid_644740, EC50 = 24,000 nM against Bcl-2 family protein interactions) lack this functional handle and cannot be directly conjugated without compromising binding affinity [2]. The ability to incorporate linker attachment points at the primary amine while preserving the imidazo[2,1-b]thiazole core and its substituents is a key advantage for chemical proteomics applications.

Building Block for Diversity-Oriented Synthesis of Antimicrobial Libraries

Given the documented antimicrobial activities of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives (e.g., MIC values of 19.5–39 μg/mL against S. epidermidis ATCC 12228 for certain spirothiazolidinone analogs) [1], the target compound can serve as a versatile building block for generating focused libraries targeting Gram-positive and mycobacterial pathogens. The free amine allows conversion to the carbohydrazide intermediate, a key precursor for synthesizing alkylidene/cycloalkylidene hydrazones and spirothiazolidinones previously shown to possess antimicrobial activity [1].

Quote Request

Request a Quote for 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.